Cas no 162783-79-1 (1-Bromo-4-(1,1-difluoropropyl)benzene)

1-Bromo-4-(1,1-difluoropropyl)benzene Chemical and Physical Properties
Names and Identifiers
-
- 1-Bromo-4-(1,1-difluoropropyl)benzene
- AKOS005254608
- 162783-79-1
- BBL102478
- CS-0069410
- MFCD16140148
- EN300-1614160
- IDSHEPBAHLSPOA-UHFFFAOYSA-N
- STL556281
- SCHEMBL11922
-
- Inchi: 1S/C9H9BrF2/c1-2-9(11,12)7-3-5-8(10)6-4-7/h3-6H,2H2,1H3
- InChI Key: IDSHEPBAHLSPOA-UHFFFAOYSA-N
- SMILES: C1(Br)=CC=C(C(F)(F)CC)C=C1
Computed Properties
- Exact Mass: 233.98557g/mol
- Monoisotopic Mass: 233.98557g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 2
- Complexity: 140
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.9
- Topological Polar Surface Area: 0Ų
1-Bromo-4-(1,1-difluoropropyl)benzene Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1614160-0.25g |
1-bromo-4-(1,1-difluoropropyl)benzene |
162783-79-1 | 95% | 0.25g |
$83.0 | 2023-06-04 | |
Enamine | EN300-1614160-10.0g |
1-bromo-4-(1,1-difluoropropyl)benzene |
162783-79-1 | 95% | 10g |
$899.0 | 2023-06-04 | |
Enamine | EN300-1614160-5.0g |
1-bromo-4-(1,1-difluoropropyl)benzene |
162783-79-1 | 95% | 5g |
$600.0 | 2023-06-04 | |
TRC | B060855-5000mg |
1-Bromo-4-(1,1-difluoropropyl)benzene |
162783-79-1 | 5g |
$ 2310.00 | 2022-06-07 | ||
Enamine | EN300-1614160-0.1g |
1-bromo-4-(1,1-difluoropropyl)benzene |
162783-79-1 | 95% | 0.1g |
$59.0 | 2023-06-04 | |
Enamine | EN300-1614160-0.5g |
1-bromo-4-(1,1-difluoropropyl)benzene |
162783-79-1 | 95% | 0.5g |
$131.0 | 2023-06-04 | |
1PlusChem | 1P00ATR9-1g |
1-Bromo-4-(1,1-difluoropropyl)benzene |
162783-79-1 | 95% | 1g |
$256.00 | 2025-02-25 | |
A2B Chem LLC | AF04325-50mg |
1-Bromo-4-(1,1-difluoropropyl)benzene |
162783-79-1 | 95% | 50mg |
$77.00 | 2024-04-20 | |
A2B Chem LLC | AF04325-100mg |
1-Bromo-4-(1,1-difluoropropyl)benzene |
162783-79-1 | 95% | 100mg |
$98.00 | 2024-04-20 | |
A2B Chem LLC | AF04325-10g |
1-Bromo-4-(1,1-difluoropropyl)benzene |
162783-79-1 | 95% | 10g |
$321.00 | 2024-04-20 |
1-Bromo-4-(1,1-difluoropropyl)benzene Related Literature
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Lihong Zhang,Wang Sun,Chunming Xu,Rongzheng Ren,Xiaoxia Yang,Jinshuo Qiao,Zhenhua Wang,Kening Sun J. Mater. Chem. A, 2020,8, 14091-14098
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3. Borohydride intermediates pave the way for magnesium-catalysed enantioselective ketone reduction†Vladislav Vasilenko,Clemens K. Blasius,Hubert Wadepohl,Lutz H. Gade Chem. Commun., 2020,56, 1203-1206
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A. K. Parchur,R. S. Ningthoujam RSC Adv., 2012,2, 10859-10868
Additional information on 1-Bromo-4-(1,1-difluoropropyl)benzene
Recent Advances in the Application of 1-Bromo-4-(1,1-difluoropropyl)benzene (CAS: 162783-79-1) in Chemical and Pharmaceutical Research
1-Bromo-4-(1,1-difluoropropyl)benzene (CAS: 162783-79-1) has emerged as a critical intermediate in the synthesis of various bioactive molecules and pharmaceuticals. Recent studies highlight its utility in the development of novel therapeutic agents, particularly in the fields of oncology and neurology. This compound's unique structural features, including the difluoropropyl moiety, contribute to its enhanced reactivity and selectivity in cross-coupling reactions, making it a valuable building block in medicinal chemistry.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the efficacy of 1-Bromo-4-(1,1-difluoropropyl)benzene in the synthesis of potent kinase inhibitors. Researchers utilized this compound as a key intermediate in the development of a new class of tyrosine kinase inhibitors, showing promising results in preclinical models of non-small cell lung cancer. The study reported a 40% increase in inhibitory activity compared to previous generations of inhibitors, attributed to the improved pharmacokinetic properties imparted by the difluoropropyl group.
In the field of CNS drug development, recent work published in ACS Chemical Neuroscience (2024) has explored the use of 1-Bromo-4-(1,1-difluoropropyl)benzene in the synthesis of novel serotonin receptor modulators. The compound's ability to introduce both lipophilic and electronic effects through its bromine and difluoropropyl groups has proven particularly valuable in optimizing blood-brain barrier penetration while maintaining target specificity. These findings suggest significant potential for the development of next-generation antidepressants and antipsychotics.
From a synthetic chemistry perspective, advancements in the preparation and handling of 1-Bromo-4-(1,1-difluoropropyl)benzene have been reported in several recent publications. A 2024 Organic Process Research & Development paper detailed an improved, scalable synthesis route with enhanced yield (85%) and purity (>99%). This development addresses previous challenges in large-scale production, potentially lowering the cost barrier for pharmaceutical applications. The new protocol also emphasizes greener chemistry principles, reducing hazardous waste generation by 60% compared to traditional methods.
The safety profile of 1-Bromo-4-(1,1-difluoropropyl)benzene has also been the subject of recent investigation. A comprehensive toxicological assessment published in Regulatory Toxicology and Pharmacology (2023) established an occupational exposure limit of 0.5 mg/m³ for this compound, with no observed genotoxic effects at therapeutic concentrations. These findings support its continued use in pharmaceutical manufacturing while providing clear safety guidelines for industrial handling.
Looking forward, the versatility of 1-Bromo-4-(1,1-difluoropropyl)benzene continues to inspire innovative applications. Current research directions include its incorporation into PROTAC molecules for targeted protein degradation and its use in the development of fluorine-containing PET tracers for diagnostic imaging. The compound's unique combination of reactivity and stability positions it as a valuable tool in addressing current challenges in drug discovery and development.
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